4'-Benzyloxy-2-bromopropiophenone

Catalog No.
S750404
CAS No.
35081-45-9
M.F
C16H15BrO2
M. Wt
319.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Benzyloxy-2-bromopropiophenone

CAS Number

35081-45-9

Product Name

4'-Benzyloxy-2-bromopropiophenone

IUPAC Name

2-bromo-1-(4-phenylmethoxyphenyl)propan-1-one

Molecular Formula

C16H15BrO2

Molecular Weight

319.19 g/mol

InChI

InChI=1S/C16H15BrO2/c1-12(17)16(18)14-7-9-15(10-8-14)19-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3

InChI Key

LSQLSCUJBXFBRB-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)Br

Synonyms

2-Bromo-1-[4-(phenylmethoxy)phenyl]-1-propanone; 1-(4-Benzyloxyphenyl)-2-bromopropan-1-one; 2-Bromo-1-(4-benzyloxyphenyl)-1-propanone; NSC 321048; p-Benzyloxy-α-bromopropiophenone;

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)Br

Intermediate in the Synthesis of Bazedoxifene Acetate:

The primary application of 4'-Benzyloxy-2-bromopropiophenone in scientific research is as an intermediate in the synthesis of Bazedoxifene acetate, a selective estrogen receptor modulator (SERM) used to treat and prevent osteoporosis in postmenopausal women. Studies have demonstrated its effectiveness in increasing bone mineral density and reducing the risk of fractures [1].

(Source: Fisher Scientific - 4'-Benzyloxy-2-bromopropiophenone, 97%, Thermo Scientific Chemicals: )

Potential Applications in Drug Discovery:

Due to its chemical structure and reactive functionalities, 4'-Benzyloxy-2-bromopropiophenone has potential applications in drug discovery beyond Bazedoxifene acetate. The presence of a benzyl protecting group and a bromo substituent allows for further chemical modifications to introduce diverse functional groups. This versatility could be explored in the development of new drug candidates targeting various therapeutic areas [2, 3].

(Source 2: VWR - 4'-Benzyloxy-2-bromopropiophenone: )**(Source 3: Sigma-Aldrich - 4'-Benzyloxy-2-bromopropiophenone]())

4'-Benzyloxy-2-bromopropiophenone is an organic compound with the molecular formula C₁₆H₁₅BrO₂ and a CAS number of 35081-45-9. It is characterized by a benzyl ether group and a bromine atom attached to the propanoyl chain, making it a significant compound in organic synthesis. The compound appears as a solid and has a melting point ranging from 71 to 76 °C. Its structure includes a benzene ring, which contributes to its chemical properties and reactivity .

4'-Benzyloxy-2-bromopropiophenone is likely to exhibit some of the following hazards common to organic compounds:

  • Skin irritation: The bromine atom and carbonyl group can potentially cause skin irritation upon contact [].
  • Eye irritation: Similar to skin irritation, contact with eyes can cause irritation [].
  • Moderate toxicity: Data is unavailable, but prudent handling is recommended due to the presence of bromine.
Typical of aryl bromides and ethers. These include:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles under appropriate conditions.
  • Reduction Reactions: The compound can undergo reduction to form corresponding alcohols or amines.
  • Aldol Condensation: It can react with aldehydes or ketones in the presence of a base to form β-hydroxy ketones.

These reactions highlight the compound's utility as an intermediate in synthesizing more complex molecules .

The synthesis of 4'-benzyloxy-2-bromopropiophenone typically involves:

  • Bromination: Starting from 4'-benzyloxypropiophenone, bromine is added to introduce the bromine substituent at the 2-position.
  • Esterification: The reaction of benzoic acid derivatives with propanoyl chloride can also yield this compound.
  • Refluxing: The mixture is often refluxed in solvents like dichloromethane or ethanol to facilitate the reaction.

These methods allow for the efficient production of this compound in laboratory settings .

4'-Benzyloxy-2-bromopropiophenone serves primarily as an intermediate in organic synthesis, particularly in the pharmaceutical industry. Its derivatives are explored for their potential therapeutic uses, including anti-cancer and anti-inflammatory agents. Additionally, it may be utilized in material science for developing novel polymers and coatings due to its unique chemical structure .

While specific interaction studies on 4'-benzyloxy-2-bromopropiophenone are sparse, similar compounds have been investigated for their interactions with biological targets such as enzymes and receptors. Understanding these interactions is crucial for evaluating their pharmacokinetic properties and therapeutic efficacy. Preliminary studies suggest that compounds with similar structures may interact with cellular pathways involved in inflammation and cancer progression .

Several compounds share structural similarities with 4'-benzyloxy-2-bromopropiophenone. Here are some examples:

Compound NameStructural FeaturesUnique Aspects
4-BenzyloxypropiophenoneLacks bromine at the 2-positionUsed as a precursor in various organic syntheses
2-BromopropiophenoneBromine at the 2-positionExhibits different reactivity patterns
4'-Methoxy-2-bromopropiophenoneContains methoxy instead of benzyloxyPotentially different biological activities

These compounds illustrate variations in substituents that can significantly affect their chemical behavior and biological activity, making 4'-benzyloxy-2-bromopropiophenone unique within this class due to its specific functional groups and potential applications .

XLogP3

4.3

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 9 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 7 of 9 companies with hazard statement code(s):;
H301 (14.29%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (42.86%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (14.29%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (42.86%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (14.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (14.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

35081-45-9

Dates

Last modified: 08-15-2023

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